molecular formula C8H16N2 B3021734 1-Allyl-[1,4]diazepane CAS No. 229162-11-2

1-Allyl-[1,4]diazepane

Cat. No.: B3021734
CAS No.: 229162-11-2
M. Wt: 140.23 g/mol
InChI Key: CXDJAFGJFWDOHN-UHFFFAOYSA-N
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Description

1-Allyl-[1,4]diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. This compound is part of the diazepane family, which is known for its significant biological and chemical properties. The molecular formula of this compound is C8H16N2, and it has a molecular weight of 140.23 g/mol .

Mechanism of Action

Target of Action

1-Allyl-[1,4]diazepane is a chemical compound that is structurally similar to benzodiazepines . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce calming effects .

Mode of Action

The mode of action of this compound is likely to be similar to that of benzodiazepines, given their structural similarities . Benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits activity in the brain . When GABA binds to its receptors, it opens a channel that allows the flow of chloride ions into the neuron, making it more resistant to excitation . Benzodiazepines enhance this inhibitory effect, thereby reducing neuronal excitability and producing a calming effect .

Biochemical Pathways

By enhancing the inhibitory effect of GABA, these compounds can influence various downstream effects such as reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of benzodiazepines may provide some insights . Benzodiazepines are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . The impact on bioavailability would depend on factors such as formulation, route of administration, and individual patient characteristics .

Preparation Methods

1-Allyl-[1,4]diazepane can be synthesized through various methods. One common synthetic route involves the intramolecular cyclization of N-allyl-1,4-diaminobutane under specific reaction conditions. This method typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity .

Another method involves the use of solid-phase synthesis, which is advantageous for producing a wide range of diazepane derivatives. This approach allows for the efficient and selective formation of the seven-membered ring structure .

Chemical Reactions Analysis

1-Allyl-[1,4]diazepane undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Allyl-[1,4]diazepane has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Allyl-[1,4]diazepane can be compared with other similar compounds, such as:

    1,4-Diazepane: The parent compound without the allyl group. It has similar structural properties but lacks the additional reactivity provided by the allyl group.

    1,4-Oxazepane: A related compound where one nitrogen atom is replaced by an oxygen atom.

    Benzodiazepines: These compounds have a benzene ring fused to the diazepane structure.

The uniqueness of this compound lies in its allyl group, which provides additional sites for chemical modification and potential biological activity .

Properties

IUPAC Name

1-prop-2-enyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-6-10-7-3-4-9-5-8-10/h2,9H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDJAFGJFWDOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945600
Record name 1-(Prop-2-en-1-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229162-11-2
Record name 1-(Prop-2-en-1-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-homopiperazinecarboxylate (9.73 mL, 50 mmol) in dichloromethane (250 mL) was added PS-TBD resin (40 g, 100 mmol) and 3-bromoprop-1-ene (4.33 mL, 50 mmol) dropwise at 25° C. The mixture was stirred for 2 h. The PS-TBD was filtered off and the filtrate evaporated to dryness, redissolved in MeOH/EtOAc (1:9) and then filtered through a short silica column. The filtrate obtained was evaporated to dryness, treated with TFA (20 ml) and then stirred at room temperature for 1 h. The reaction mixture was evaporated to dryness and redissolved in MeOH (50 mL) and the crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and evaporated to dryness to afford 1-prop-2-enyl-1,4-diazepane (4.07 g, 58.0%) as a pale yellow oil.
Quantity
9.73 mL
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
4.33 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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